molecular formula C27H16N6O4S B11601646 (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 624723-91-7

(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11601646
CAS No.: 624723-91-7
M. Wt: 520.5 g/mol
InChI Key: OTAXEGWGCQBMSL-JCMHNJIXSA-N
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Description

The compound (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule characterized by its unique structure, which includes a pyrazole ring, a thiazolo[3,2-b][1,2,4]triazine core, and various phenyl and nitrophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thiazolo[3,2-b][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazolo[3,2-b][1,2,4]triazine derivatives, such as:

Uniqueness

The uniqueness of (2Z)-2-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

624723-91-7

Molecular Formula

C27H16N6O4S

Molecular Weight

520.5 g/mol

IUPAC Name

(2Z)-2-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C27H16N6O4S/c34-25-24(17-7-3-1-4-8-17)30-32-26(35)22(38-27(32)28-25)15-19-16-31(20-9-5-2-6-10-20)29-23(19)18-11-13-21(14-12-18)33(36)37/h1-16H/b22-15-

InChI Key

OTAXEGWGCQBMSL-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)SC3=NC2=O

Origin of Product

United States

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